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Compound of Interest

Compound Name: SDZ 220-581 Ammonium salt

Cat. No.: B1139373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SDZ 220-581 is a potent and selective competitive antagonist of the N-methyl-D-aspartate

(NMDA) receptor, binding to the glutamate recognition site. Its ability to cross the blood-brain

barrier and its long duration of action make it a valuable tool for in vivo research in various

neurological and psychiatric disease models.[1][2] These application notes provide a

comprehensive overview of the recommended dosages, experimental protocols, and relevant

pharmacological data for the use of SDZ 220-581 in in vivo studies.

Physicochemical Properties
Property Value

Molecular Formula C₁₆H₁₇ClNO₅P

Molecular Weight 369.74 g/mol

Solubility Soluble in DMSO

Storage Store powder at -20°C.
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The appropriate dosage of SDZ 220-581 can vary significantly depending on the animal model,

the route of administration, and the specific research question. The following table summarizes

dosages reported in various preclinical studies.
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Animal Model Application
Route of
Administration

Dosage Range
Reported
Effect

Mice

Anticonvulsant

(Maximal

Electroshock

Seizure)

Oral (p.o.) 10 mg/kg

Full protection

against seizures.

[3]

Rats

Anticonvulsant

(Maximal

Electroshock

Seizure)

Oral (p.o.) 10 mg/kg

Full protection

against seizures.

[3]

Rats

Parkinson's

Disease Model

(Haloperidol-

induced

catalepsy)

Intraperitoneal

(i.p.)
0.32 - 3.2 mg/kg

Dose-dependent

reduction of

catalepsy.[4]

Rats

Schizophrenia

Model (Prepulse

Inhibition)

Subcutaneous

(s.c.)
2.5 - 5.0 mg/kg

Reduction in

prepulse

inhibition.[1]

Rats

Neuroprotection

(Quinolinic acid-

induced lesions)

Intraperitoneal

(i.p.)
3 - 15 mg/kg

Reduction in

striatal lesion

extent.[3]

Rats

Neuroprotection

(Quinolinic acid-

induced lesions)

Oral (p.o.) 10 - 50 mg/kg

Reduction in

striatal lesion

extent.[3]

Rats

Focal Cerebral

Ischemia (MCAO

model)

Oral (p.o.) ≥ 2 x 10 mg/kg
20-30%

protection.[3]

Rats Chronic Epilepsy
Intraperitoneal

(i.p.)
3.2 mg/kg

Modest and

sustained

anticonvulsant

effect.[5]
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Rats Chronic Epilepsy Oral (p.o.)

Day 1: 20 mg/kg,

Day 2: 10 mg/kg,

Day 3: 5 mg/kg

Investigated for

long-term

alterations in

seizure

probability.[5]

Experimental Protocols
Maximal Electroshock (MES) Seizure Test in Rodents
This protocol is used to evaluate the anticonvulsant properties of SDZ 220-581.

Materials:

SDZ 220-581

Vehicle (see preparation below)

Male albino mice (20-25 g) or Wistar rats (150-200 g)

Electroshock apparatus with corneal electrodes

0.9% Saline solution

Vehicle Preparation:

For Oral Administration (p.o.): A standard vehicle for poorly water-soluble compounds is a

suspension in 0.5% methyl cellulose or 0.5% carboxymethyl cellulose (CMC) in sterile water.

Tween 80 (e.g., 0.1-0.5%) can be added to aid suspension.

For Intraperitoneal Injection (i.p.): SDZ 220-581 can be dissolved in sterile saline.[6]

Procedure:

Fast the animals overnight with free access to water.

Prepare the required concentration of SDZ 220-581 in the chosen vehicle.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2698817/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0066327
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Administer SDZ 220-581 or vehicle to the animals via the desired route (e.g., oral gavage). A

typical pre-treatment time for oral administration is 60 minutes.[3]

Apply a drop of saline to the corneal electrodes to ensure good electrical contact.

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds for mice) via the

corneal electrodes.

Observe the animals for the presence or absence of the tonic hindlimb extension phase of

the seizure.

The absence of tonic hindlimb extension is considered a positive endpoint, indicating

protection.

Haloperidol-Induced Catalepsy in Rats
This model is used to assess the potential of SDZ 220-581 in alleviating extrapyramidal

symptoms associated with antipsychotic drugs.

Materials:

SDZ 220-581

Haloperidol

Vehicle (e.g., sterile saline for i.p. injection)

Male Sprague-Dawley rats (200-250 g)

Catalepsy bar (a horizontal bar raised approximately 9 cm from the surface)

Stopwatch

Procedure:

Administer haloperidol (e.g., 1.0 mg/kg, s.c.) to induce catalepsy.[4]

After a set time (e.g., 30-60 minutes), administer SDZ 220-581 or vehicle (i.p.).
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At various time points post-SDZ 220-581 administration (e.g., 30, 60, 90, 120 minutes),

assess the degree of catalepsy.

Gently place the rat's forepaws on the horizontal bar.

Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).

A reduction in the descent latency in the SDZ 220-581 treated group compared to the vehicle

group indicates an anti-cataleptic effect.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of SDZ 220-581 and a general

workflow for in vivo experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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